molecular formula C12H19ClO4 B1355305 Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate CAS No. 106004-06-2

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate

Cat. No.: B1355305
CAS No.: 106004-06-2
M. Wt: 262.73 g/mol
InChI Key: ONBAUDQPYATDMN-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is an organic compound with a complex structure, featuring a cyclohexane ring substituted with a 2-chloroethyl group and two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate typically involves the following steps:

    Starting Materials: Cyclohexane-1,4-dicarboxylic acid and 2-chloroethanol.

    Esterification Reaction: The cyclohexane-1,4-dicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl cyclohexane-1,4-dicarboxylate.

    Substitution Reaction: The dimethyl cyclohexane-1,4-dicarboxylate is then reacted with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to introduce the 2-chloroethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of cyclohexane-1,4-dicarboxylic acid and methanol are esterified using sulfuric acid as a catalyst.

    Continuous Flow Reactors: The substitution reaction with 2-chloroethanol is carried out in continuous flow reactors to ensure efficient mixing and reaction control.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester groups to alcohols.

    Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products:

    Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives.

    Reduction: Cyclohexane-1,4-dimethanol derivatives.

    Substitution: Compounds with new functional groups replacing the 2-chloroethyl group.

Scientific Research Applications

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Polymer Chemistry: Utilized in the synthesis of specialized polymers with unique properties.

    Material Science: Explored for its potential in creating novel materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate depends on the specific reactions it undergoes. For example:

    Substitution Reactions: The 2-chloroethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Oxidation and Reduction Reactions: The ester groups are transformed into carboxylic acids or alcohols through electron transfer processes.

Comparison with Similar Compounds

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate can be compared with similar compounds such as:

    Dimethyl cyclohexane-1,4-dicarboxylate: Lacks the 2-chloroethyl group, making it less reactive in substitution reactions.

    Dimethyl 1-(2-bromoethyl)cyclohexane-1,4-dicarboxylate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and reaction conditions.

    Dimethyl 1-(2-hydroxyethyl)cyclohexane-1,4-dicarboxylate: Contains a hydroxy group, making it more suitable for further functionalization through esterification or etherification reactions.

The uniqueness of this compound lies in its specific reactivity due to the presence of the 2-chloroethyl group, which allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBAUDQPYATDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)(CCCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545503
Record name Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106004-06-2
Record name Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the above described mixture of crude dimethyl cyclohexane-1,4-dicarboxylate (100 g, 0.5 mol) and hexamethylphosphoramide (360 mL, 2 mol) in anhydrous THF (800 mL) was added the freshly prepared lithium diisopropylamide solution (preparation described above) over 30 min at −40° C. After stirring for 1 h at this temperature, 1-bromo-2-chloroethane (42 mL, 0.5 mol) was added over 1. The mixture was stirred for 3 h at −78° C. and then stirred overnight at room temperature. The reaction was quenched by the addition of aqueous hydrochloric acid solution (3 N, 420 mL). The solvent was removed under reduced pressure. The aqueous layer was extracted with ethyl acetate (200 mL×3). The combined extracts were washed with brine (2×300 mL) and dried over sodium sulfate. Concentration gave the title compound (116 g, yield 88%) which was used in the next step without further purification; 1H NMR (400 MHz, CDCl3) δ ppm 3.72 (s, 3H), 3.65 (s. 3H), 3.46-3.42 (m, 2H), 2.33-2.21 (m, 3H), 2.05-1.85 (m, 4H), 1.58-1.42 (m, 2H), 1.25-1.15 (m, 2H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (88 mL, 0.62 mol) in anhydrous THF (500 mL) was added n-butyl lithium (240 mL, 0.6 mol, 2.5 M solution in hexane) over 20 minutes at −78° C. The mixture was stirred at 0° C. under nitrogen for 30 min. To a mixture of dimethyl cyclohexane-1,4-dicarboxylate (100 g, 0.5 mol) and hexamethylphosphoramide (360 mL, 2 mol) in anhydrous THF (800 mL) was added lithium diisopropylamine (freshly prepared above) over 30 min at −40° C. After stirring for 1 h at this temperature, 1-bromo-2-chloroethane (42 mL, 0.5 mol) was added over 1 h. The mixture was stirred for 3 h at −78° C., then warmed to room temperature and stirred overnight. To the reaction mixture was added aqueous hydrochloric acid (3 N, 420 mL) and the mixture was stirred for 10 min. The solvent was removed by evaporation under reduced pressure. The aqueous layer was extracted with ethyl acetate (3×200 mL), and the combined extracts were washed with brine (2×300 mL) and dried over sodium sulfate. Concentration under reduced pressure afforded dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate (116 g, 88% yield), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 3.72 (s, 3H), 3.65 (s, 3H), 3.46-3.42 (m, 2H), 2.33-2.21 (m, 3H), 2.05-1.85 (m, 4H), 1.58-1.42 (m, 2H), 1.25-1.15 (m, 2H).
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
reactant
Reaction Step Five

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